molecular formula C16H13FO3 B1323775 Ethyl 3-fluoro-4-phenylbenzoylformate CAS No. 951888-52-1

Ethyl 3-fluoro-4-phenylbenzoylformate

Cat. No.: B1323775
CAS No.: 951888-52-1
M. Wt: 272.27 g/mol
InChI Key: VULNCFSJKGGKAQ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-phenylbenzoylformate is an organic compound with the molecular formula C16H13FO3. It is a white to yellow solid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a fluoro group and a phenyl group attached to a benzoylformate moiety.

Scientific Research Applications

Ethyl 3-fluoro-4-phenylbenzoylformate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Ethyl 3-fluoro-4-phenylbenzoylformate is classified as an irritant . It should be stored in a well-ventilated place and kept cool .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-4-phenylbenzoylformate typically involves the esterification of 3-fluoro-4-phenylbenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-phenylbenzoylformate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-fluoro-4-phenylbenzoic acid.

    Reduction: Ethyl 3-fluoro-4-phenylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-phenylbenzoylformate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenyl group contributes to the compound’s hydrophobic interactions, which can influence its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Ethyl 3-fluoro-4-phenylbenzoylformate can be compared with other similar compounds such as:

    Ethyl 3-chloro-4-phenylbenzoylformate: Similar structure but with a chloro group instead of a fluoro group.

    Ethyl 3-bromo-4-phenylbenzoylformate: Contains a bromo group, leading to different reactivity and properties.

    Ethyl 3-iodo-4-phenylbenzoylformate: The iodo group imparts unique characteristics compared to the fluoro derivative.

The uniqueness of this compound lies in the presence of the fluoro group, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-phenylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-2-20-16(19)15(18)12-8-9-13(14(17)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULNCFSJKGGKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255046
Record name Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-52-1
Record name Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-α-oxo[1,1′-biphenyl]-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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